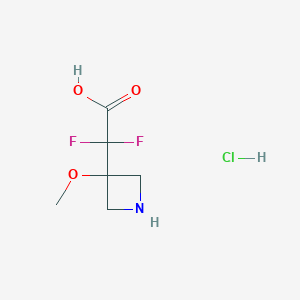
methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate is a chemical compound that has gained attention in scientific research due to its potential use in pharmaceuticals. This compound is a derivative of isoindolinone and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate is not fully understood. However, it has been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer (Li et al., 2011). This compound has also been found to induce apoptosis by activating the caspase pathway (Wang et al., 2016).
Biochemical and Physiological Effects:
Methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines (Li et al., 2011). Additionally, it has been found to induce G2/M cell cycle arrest and inhibit cell proliferation (Wang et al., 2016). These effects suggest that this compound has potential as a therapeutic agent for inflammatory and proliferative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate in lab experiments is its high purity yield. Additionally, this compound has been found to have low toxicity in vitro (Li et al., 2011). However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For research include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate involves the reaction of isoindolinone with methyl 2-bromo-3-hydroxypropanoate in the presence of a base. This method has been reported in a research article by Li et al. (2011) and has been found to yield a high purity product.
Aplicaciones Científicas De Investigación
Methyl (methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate has been studied for its potential use in pharmaceuticals. It has been found to have anti-inflammatory and anti-tumor properties (Li et al., 2011). Additionally, it has been reported to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2016). These findings suggest that this compound has potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMFMOJAUYRNBB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)
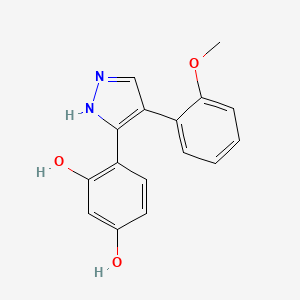
![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
![2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621267.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)
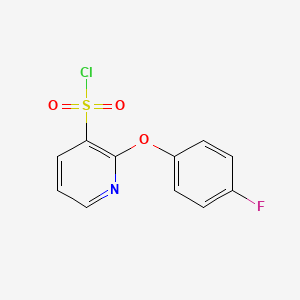


![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
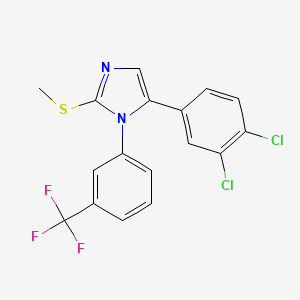
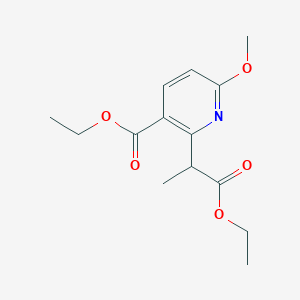
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)
